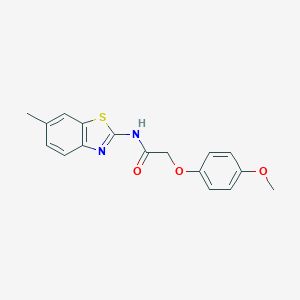![molecular formula C24H23ClN4O2 B317703 N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B317703.png)
N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, a chlorophenyl group, and an isopropyl-methylphenoxy moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the benzotriazole derivative with 2-(2-isopropyl-5-methylphenoxy)acetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced benzotriazole derivatives.
Substitution: Amino or thiol-substituted benzotriazole derivatives.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The benzotriazole core can interact with enzymes or receptors, modulating their activity. The chlorophenyl and isopropyl-methylphenoxy groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide
- N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide
- N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Uniqueness
N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the isopropyl-methylphenoxy moiety contributes to its stability and lipophilicity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H23ClN4O2 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H23ClN4O2/c1-15(2)20-10-4-16(3)12-23(20)31-14-24(30)26-18-7-11-21-22(13-18)28-29(27-21)19-8-5-17(25)6-9-19/h4-13,15H,14H2,1-3H3,(H,26,30) |
InChI Key |
LDALYKRQPMBUID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-({5-[4-(isopropoxycarbonyl)phenyl]-2-furyl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B317622.png)
![1-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B317624.png)
![1-[3-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-4-(4-fluorophenyl)-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B317625.png)
![N-acetyl-N-(4-{4-[2-(cyanomethoxy)-3-methoxybenzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B317626.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317628.png)

![2-Methyl-8-quinolinyl3-[5-(4-chlorophenyl)-2-furyl]acrylate](/img/structure/B317632.png)
![N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-[5-(4-chlorophenyl)-2-furyl]acrylamide](/img/structure/B317633.png)
![N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B317634.png)
![N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-tert-butylbenzamide](/img/structure/B317635.png)
![4-[(2-(3,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl 2-methylpropanoate](/img/structure/B317638.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B317640.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B317641.png)

